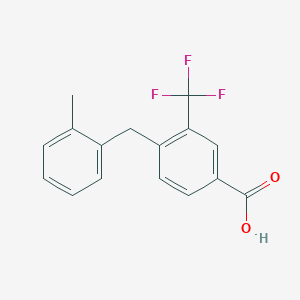
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylbenzyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylbenzyl group may influence its binding affinity to specific receptors or enzymes. These interactions can modulate various biological processes, making the compound valuable for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the methylbenzyl group.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but not the methylbenzyl group.
2-Methylbenzoic acid: Contains the methyl group but lacks the trifluoromethyl group.
Uniqueness
4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid is unique due to the combination of both the trifluoromethyl and methylbenzyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H13F3O2 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H13F3O2/c1-10-4-2-3-5-11(10)8-12-6-7-13(15(20)21)9-14(12)16(17,18)19/h2-7,9H,8H2,1H3,(H,20,21) |
InChI Key |
DQGQBVIZVQIISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


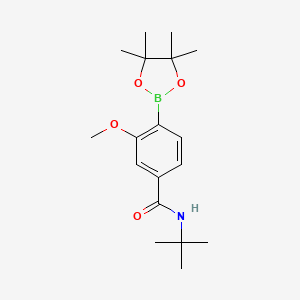
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

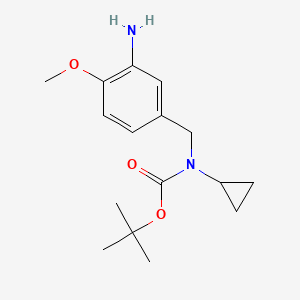
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
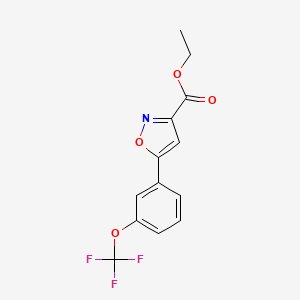
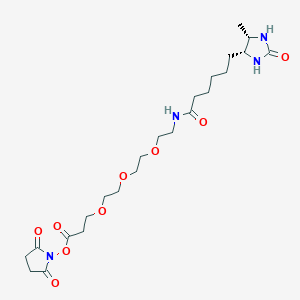
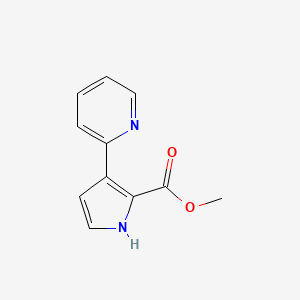
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
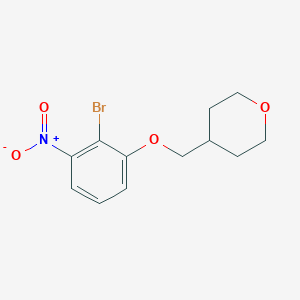
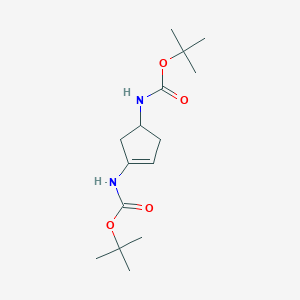
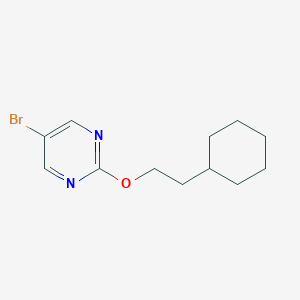
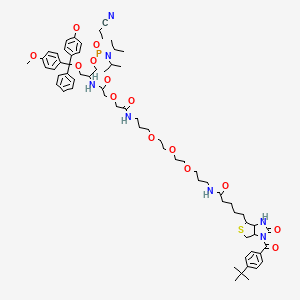
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
